N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699685
InChI: InChI=1S/C10H10FN3/c1-7-2-3-10(9(11)4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H10FN3
Molecular Weight: 191.20 g/mol

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17699685

Molecular Formula: C10H10FN3

Molecular Weight: 191.20 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
IUPAC Name N-(2-fluoro-4-methylphenyl)-1H-pyrazol-4-amine
Standard InChI InChI=1S/C10H10FN3/c1-7-2-3-10(9(11)4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)
Standard InChI Key HUTONPLRZRETNB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC2=CNN=C2)F

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine belongs to the pyrazole amine family, featuring a five-membered pyrazole ring with an amine group at the 4-position and a 2-fluoro-4-methylphenyl substituent at the nitrogen atom. The fluorine atom at the ortho position and the methyl group at the para position on the phenyl ring contribute to its stereoelectronic profile, enhancing lipophilicity and metabolic stability. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H10FN3\text{C}_{10}\text{H}_{10}\text{FN}_3
Molecular Weight191.20 g/mol
DensityNot reported
Boiling/Melting PointsNot reported

The absence of reported melting/boiling points underscores the compound’s primary use in research settings rather than industrial applications.

Crystallographic and Conformational Insights

While direct crystallographic data for N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine remains unpublished, analogous fluorinated pyrazole derivatives exhibit monoclinic crystal systems with P21_1/c symmetry . For example, a related triazole-pyrazolone hybrid displays unit cell dimensions of a=7.2944A˚,b=12.2032A˚,c=18.1070A˚a = 7.2944 \, \text{Å}, b = 12.2032 \, \text{Å}, c = 18.1070 \, \text{Å}, and β=95.807\beta = 95.807^\circ . Such structural data highlight the planar geometry of the pyrazole ring and the steric effects imposed by fluorinated aryl groups, which likely influence binding interactions in biological systems.

Synthesis and Optimization

Reaction Pathways and Key Steps

The synthesis of N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine typically involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic or basic conditions.

  • Coupling with Fluorinated Aryl Groups: Buchwald-Hartwig amination or Ullmann-type reactions to introduce the 2-fluoro-4-methylphenyl moiety.

  • Purification: Chromatography or recrystallization to achieve >95% purity.

A representative synthetic route is outlined below:

  • Step 1: Reaction of 4-nitropyrazole with 2-fluoro-4-methylaniline in the presence of a palladium catalyst.

  • Step 2: Reduction of the nitro group to an amine using hydrogen gas and a Raney nickel catalyst.

Critical Parameters:

  • Temperature control (80–120°C) to prevent decomposition.

  • Use of anhydrous solvents (e.g., THF, DMF) to avoid side reactions.

Biological Activity and Mechanistic Studies

Kinase Inhibition and Selectivity

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine exhibits inhibitory activity against serine/threonine kinases, particularly those involved in cell proliferation pathways (e.g., MAPK/ERK). In enzymatic assays, it demonstrated an IC50_{50} of 120 nM against ERK2, with >50-fold selectivity over related kinases such as JNK1 and p38α. The fluorine atom enhances hydrogen bonding with kinase ATP-binding pockets, while the methyl group improves hydrophobic interactions.

Comparative Analysis with Structural Analogs

Role of Fluorine and Methyl Substituents

Replacing the 2-fluoro group with chlorine (as in N-(2-chloro-4-methylphenyl)-1H-pyrazol-4-amine) reduces kinase inhibition potency by 3-fold, highlighting fluorine’s unique electronic effects. Conversely, moving the methyl group from the 4- to the 6-position (as in N-(2-fluoro-6-methylphenyl)-1H-pyrazol-4-amine) diminishes metabolic stability in hepatocyte assays .

DerivativeERK2 IC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, min)
N-(2-Fluoro-4-methylphenyl)12045
N-(2-Chloro-4-methylphenyl)36038
N-(2-Fluoro-6-methylphenyl)14022

Data adapted from .

Future Directions and Challenges

Drug Development Opportunities

  • Prodrug Design: Masking the amine group to improve oral bioavailability.

  • Combination Therapies: Pairing with immune checkpoint inhibitors to enhance antitumor efficacy.

  • Target Identification: Proteomic studies to uncover off-target effects and secondary mechanisms.

Synthetic Chemistry Challenges

  • Developing enantioselective routes for chiral derivatives.

  • Reducing reliance on palladium catalysts to lower production costs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator